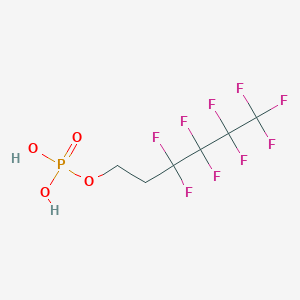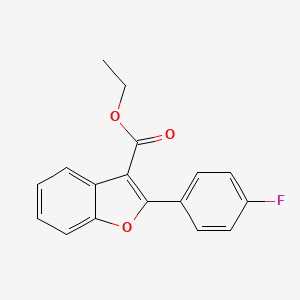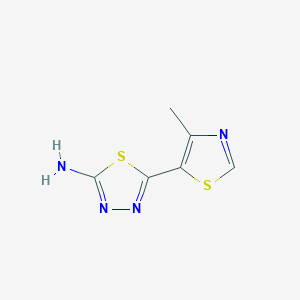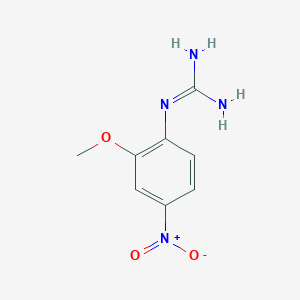![molecular formula C10H9BrN2O2 B13700423 [3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13700423.png)
[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol: is a chemical compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a bromine atom, a methyl group, and an oxadiazole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol typically involves the reaction of 2-bromo-4-methylbenzohydrazide with appropriate reagents to form the oxadiazole ring The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction reactions can target the oxadiazole ring or the bromine atom, leading to the formation of various reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
- Oxidation of the methanol group can yield aldehydes or carboxylic acids.
- Reduction can lead to the formation of alcohols or amines.
- Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds.
Biology: In biological research, it is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: In the industrial sector, it may be used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of [3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its oxadiazole ring and bromine atom. These interactions can lead to the modulation of biological pathways, resulting in antimicrobial or antifungal effects.
相似化合物的比较
2-Bromo-4-methylphenylmethanol: This compound shares the bromine and methyl groups but lacks the oxadiazole ring.
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but may have different substituents.
Uniqueness: The presence of both the bromine atom and the oxadiazole ring in [3-(2-Bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol makes it unique compared to other similar compounds
属性
分子式 |
C10H9BrN2O2 |
|---|---|
分子量 |
269.09 g/mol |
IUPAC 名称 |
[3-(2-bromo-4-methylphenyl)-1,2,4-oxadiazol-5-yl]methanol |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-2-3-7(8(11)4-6)10-12-9(5-14)15-13-10/h2-4,14H,5H2,1H3 |
InChI 键 |
JBUKFJPZILIFER-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C2=NOC(=N2)CO)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




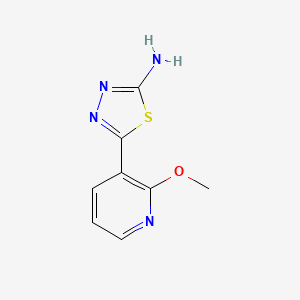

![[(S)-4-[(S)-3-(Benzyloxy)-2-(Boc-amino)propyl]morpholin-3-yl]methanol](/img/structure/B13700361.png)
![6-Bromo-3-nitrobenzo[b]thiophene](/img/structure/B13700367.png)


